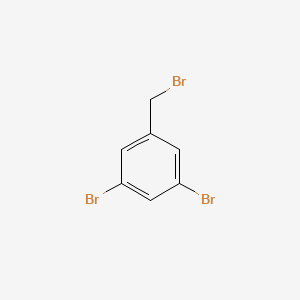

3,5-Dibromobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTFRUXTAFBWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205446 | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56908-88-4 | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromobenzyl bromide (CAS Number: 56908-88-4) is a key bifunctional reagent in organic synthesis, prized for its utility in the construction of complex molecules.[1] Its two aromatic bromine atoms and reactive benzylic bromide group offer multiple points for chemical modification, making it a valuable building block for pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound, along with its applications in drug discovery, particularly in the development of antifungal agents and kinase inhibitors. Detailed experimental protocols and logical workflows are presented to aid researchers in its effective utilization.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56908-88-4 | [2][3][4][5] |

| Molecular Formula | C₇H₅Br₃ | [1][2][3][4] |

| Molecular Weight | 328.83 g/mol | [1][2][3][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 92.0-98.0 °C | [4] |

| Boiling Point | 276.85 °C (estimated) | [1] |

| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1] |

| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene | [4][5] |

| Synonyms | α,3,5-Tribromotoluene, 1,3-Dibromo-5-(bromomethyl)benzene | [2] |

Spectroscopic Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) and signals in the aromatic region corresponding to the protons on the dibrominated ring.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display a signal for the benzylic carbon and distinct signals for the aromatic carbons, including those bonded to bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methylene group, as well as C-Br stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.

Synthesis and Purification

This compound is typically synthesized from 3,5-dibromotoluene via a free-radical bromination reaction.

Synthesis of 3,5-Dibromotoluene

A common precursor, 3,5-dibromotoluene, can be synthesized from 2,6-dibromo-4-methylaniline through a two-step process involving diazotization followed by reduction.[6]

Bromination of 3,5-Dibromotoluene

The benzylic position of 3,5-dibromotoluene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), in a nonpolar solvent like carbon tetrachloride or cyclohexane.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

-

Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Synthetic workflow for this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, or a mixed solvent system like ethyl acetate/hexane.[1]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Purification workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is characterized by two main features: the reactive benzylic bromide and the two bromine atoms on the aromatic ring.[1]

-

Nucleophilic Substitution: The benzylic bromide is highly susceptible to nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This allows for the facile introduction of the 3,5-dibromobenzyl moiety into various molecular scaffolds.

-

Cross-Coupling Reactions: The aromatic bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] This enables the formation of carbon-carbon bonds and the construction of more complex aromatic systems.

These reactive handles make this compound a versatile intermediate in the synthesis of biologically active molecules.

Antifungal Agents

Derivatives of benzyl bromide have demonstrated significant antibacterial and antifungal properties.[2][3][4][8][9][10][11] The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilic nature of the dibromobenzyl group can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. rsc.org [rsc.org]

- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dibromobenzyl bromide, an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This document details a standard and reliable protocol for its preparation via free-radical bromination of 3,5-dibromotoluene. Furthermore, it presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by detailed experimental procedures for data acquisition. All quantitative data are summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the logical relationship between the characterization techniques employed.

Introduction

This compound, with the chemical formula C₇H₅Br₃, is a valuable building block in organic chemistry.[1] Its structure, featuring a reactive benzylic bromide and two bromine atoms on the aromatic ring, allows for a variety of subsequent chemical transformations. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions, while the aryl bromides can be utilized in cross-coupling reactions to form more complex molecular architectures.[1] This versatility makes it a key intermediate in the synthesis of a range of target molecules, including active pharmaceutical ingredients and functional materials.

This guide presents a detailed methodology for the synthesis of this compound from 3,5-dibromotoluene and a comprehensive analysis of its structural and physical properties through various spectroscopic techniques.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3,5-dibromotoluene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

References

A Technical Guide to 3,5-Dibromobenzyl Bromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dibromobenzyl bromide, a key reagent in organic synthesis and pharmaceutical development. It details the compound's core properties, synthesis protocols, and its role in the creation of complex molecules.

Core Properties and Specifications

This compound is a halogenated aromatic compound widely utilized as an intermediate in various chemical syntheses.[1] Its reactivity is primarily centered around the benzylic bromide, which is a potent alkylating agent, and the two bromine atoms on the aromatic ring, which can participate in cross-coupling reactions.[1]

A summary of its key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Br₃ | [2][3][4][5] |

| Molecular Weight | 328.83 g/mol | [1][2][3][4][5] |

| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene | [2][5][6] |

| CAS Number | 56908-88-4 | [2][3][4][5] |

| Appearance | White to pale yellow crystalline powder | [1][5][6][7] |

| Melting Point | 92.0-98.0 °C | [5][6][7] |

| Boiling Point | 316.5 °C at 760 mmHg | [7] |

| Density | ~2.2 g/cm³ | [7] |

| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1][7] |

Synthesis and Experimental Protocols

The synthesis of benzyl bromides, including this compound, is typically achieved through the free radical bromination of the corresponding toluene derivative.[8] This reaction is a cornerstone of organic synthesis, providing a versatile building block for further elaboration.

Experimental Protocol: Free Radical Bromination of 3,5-Dibromotoluene

This protocol outlines a general procedure for the synthesis of this compound from 3,5-Dibromotoluene.

Materials:

-

3,5-Dibromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Reflux apparatus (round-bottom flask, condenser)

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dibromotoluene in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so exposure to a standard laboratory light source is sufficient. Monitor the reaction progress by TLC or GC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization (e.g., from hexanes) to yield pure this compound as a crystalline solid.

-

The logical workflow for this synthesis is depicted in the diagram below.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its bifunctional nature allows for sequential, selective reactions. The benzyl bromide group is highly reactive towards nucleophiles, making it ideal for introducing the 3,5-dibromobenzyl moiety into a target molecule.[1] The bromine atoms on the aromatic ring are less reactive and can be used for subsequent modifications, such as Suzuki or Heck cross-coupling reactions, to build more complex molecular architectures.[1][9]

This dual reactivity is crucial for creating libraries of compounds for fragment-based drug discovery and for synthesizing advanced materials like liquid crystals and Organic Light-Emitting Diodes (OLEDs).[9][10] The bromine atoms also increase the lipophilicity of molecules and can participate in halogen bonding, which can be a key interaction in drug-receptor binding.[11]

The role of this compound as a versatile intermediate is illustrated in the following diagram.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. It is also sensitive to air and humidity, requiring storage in a sealed container away from light.[1]

References

- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 2. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. nbinno.com [nbinno.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 3,5-Dibromobenzyl Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromobenzyl bromide (C₇H₅Br₃), a critical intermediate in organic synthesis for pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder at room temperature with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [1][2][5] |

| Molecular Weight | 328.83 g/mol | [1][5] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 92.0-98.0 °C | [2] |

| Boiling Point | 276.85 °C (estimate) | [1][4] |

| CAS Number | 56908-88-4 | [2][5] |

Solubility Profile

This compound is insoluble in water but is readily soluble in a range of organic solvents.[1] Its solubility is governed by the "like dissolves like" principle, where nonpolar or weakly polar solutes dissolve best in solvents of similar polarity. The aromatic ring and bromine atoms contribute to its nonpolar character, while the bromomethyl group introduces a degree of polarity.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. Quantitative solubility data is not widely published; therefore, experimental determination is recommended for specific applications.

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Aromatic Hydrocarbons | Toluene | Soluble | [1][3][4][6] |

| Xylene | Readily Soluble | [1] | |

| Halogenated Solvents | Chloroform | Readily Soluble | [1] |

| Dichloromethane | Readily Soluble | [1] | |

| Ethers | Diethyl Ether | Readily Soluble | [1] |

| Esters | Ethyl Acetate | Readily Soluble | [1] |

| Polar Aprotic Solvents | Acetone | Expected to be soluble | |

| Acetonitrile | Expected to be soluble | ||

| Polar Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Expected to have limited solubility | |

| Water | Insoluble | [1] |

Note: "Expected to be soluble/have limited solubility" is based on chemical principles of polarity and the known solubility in other solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Vortex mixer or magnetic stirrer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

-

Calculate the solubility in g/100 mL or other suitable units.

-

-

Chromatographic Analysis (for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or GC-FID).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as an average of replicate measurements (typically n=3) with the standard deviation at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the guiding principle of "like dissolves like."

Caption: Experimental workflow for determining the solubility of this compound.

Caption: "Like Dissolves Like" principle for this compound solubility.

Significance in Research and Drug Development

-

Reaction Chemistry: The choice of solvent is crucial for reactions involving this compound, such as nucleophilic substitutions and coupling reactions.[1] Adequate solubility ensures a homogeneous reaction mixture, leading to improved reaction rates and yields.

-

Purification: Solubility data is essential for developing effective purification strategies, particularly crystallization. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, efficient purification can be achieved.

-

Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), understanding the solubility of intermediates like this compound is vital for process development, scale-up, and ensuring product purity.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also a lachrymator. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. It is incompatible with water, oxidizing agents, bases, alcohols, and amines.[3]

Conclusion

This compound exhibits good solubility in a variety of nonpolar and moderately polar organic solvents, such as aromatic hydrocarbons, halogenated solvents, and ethers, while being insoluble in water. This solubility profile is consistent with its molecular structure. For precise quantitative applications, the experimental protocol outlined in this guide can be employed to determine its solubility in specific solvents of interest. A comprehensive understanding of its solubility is indispensable for its effective use in chemical synthesis and pharmaceutical research.

References

- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 56908-88-4 [amp.chemicalbook.com]

- 5. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3-Dibromo-5-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromo-5-(bromomethyl)benzene, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and illustrates key chemical transformations.

Chemical Identity

The compound with the common name 3,5-dibromobenzyl bromide is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its structure features a benzene ring substituted with two bromine atoms and a bromomethyl group, offering multiple sites for chemical modification.

-

IUPAC Name: 1,3-dibromo-5-(bromomethyl)benzene

-

Synonyms: α,3,5-Tribromotoluene, this compound

Physicochemical and Spectroscopic Data

The key properties of 1,3-dibromo-5-(bromomethyl)benzene are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [1] |

| Molecular Weight | 328.83 g/mol | [1] |

| CAS Number | 56908-88-4 | |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 93-97 °C | |

| Boiling Point | 276.85 °C (estimate) | [1] |

| Solubility | Insoluble in water; soluble in toluene, chloroform, diethyl ether, ethyl acetate. | [1] |

| InChI Key | PWTFRUXTAFBWBW-UHFFFAOYSA-N | |

| SMILES | BrCc1cc(Br)cc(Br)c1 |

Experimental Protocols

Detailed methodologies for the synthesis of 1,3-dibromo-5-(bromomethyl)benzene and its use in subsequent chemical reactions are provided below.

The target compound is synthesized via a free-radical bromination of 3,5-dibromotoluene at the benzylic position using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. This reaction is known as the Wohl-Ziegler bromination.[2]

Reaction Scheme: 3,5-Dibromotoluene → 1,3-Dibromo-5-(bromomethyl)benzene

Materials:

-

3,5-Dibromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1.0 eq) in carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude 1,3-dibromo-5-(bromomethyl)benzene can be further purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white to pale yellow crystalline solid.

The benzylic bromide is highly reactive towards nucleophiles, allowing for selective substitution without affecting the aryl bromides. This protocol details the synthesis of the corresponding benzyl azide.[3][4]

Reaction Scheme: 1,3-Dibromo-5-(bromomethyl)benzene + NaN₃ → 1-(Azidomethyl)-3,5-dibromobenzene

Materials:

-

1,3-Dibromo-5-(bromomethyl)benzene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether or Ethyl acetate

-

Brine solution

Procedure:

-

Reaction Setup: Dissolve 1,3-dibromo-5-(bromomethyl)benzene (1.0 eq) in DMF in a round-bottom flask.

-

Reagent Addition: Add sodium azide (1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

-

Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product, 1-(azidomethyl)-3,5-dibromobenzene, can be purified by column chromatography if necessary.

The two bromine atoms on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] Under appropriate conditions, the aryl C-Br bonds can be selectively coupled over the benzylic C-Br bond.

Reaction Scheme: 1,3-Dibromo-5-(bromomethyl)benzene + 2 Ar-B(OH)₂ → 1-(Bromomethyl)-3,5-diarylbenzene

Materials:

-

1,3-Dibromo-5-(bromomethyl)benzene

-

Arylboronic acid (e.g., phenylboronic acid) (2.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

-

Toluene/Ethanol/Water solvent mixture

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,3-dibromo-5-(bromomethyl)benzene (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(bromomethyl)-3,5-diarylbenzene.

Visualizations of Chemical Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to 1,3-dibromo-5-(bromomethyl)benzene.

Caption: Workflow for the synthesis of 1,3-Dibromo-5-(bromomethyl)benzene.

Caption: Experimental workflow for the synthesis of 1-(Azidomethyl)-3,5-dibromobenzene.

Caption: Logical diagram of reactive sites and corresponding reaction types.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromobenzyl bromide. This document serves as a crucial resource for the structural elucidation, identification, and purity assessment of this important organic synthesis intermediate.

Chemical Structure

IUPAC Name: 1,3-dibromo-5-(bromomethyl)benzene Molecular Formula: C₇H₅Br₃ Molecular Weight: 328.83 g/mol CAS Number: 56908-88-4[1]

The structure of this compound consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and a bromomethyl group at position 1. This substitution pattern leads to a specific and predictable NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region, containing the benzylic protons.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.55 | Triplet (t) | 1.6 | 1H |

| H-2, H-6 | 7.42 | Doublet (d) | 1.6 | 2H |

| -CH₂Br | 4.38 | Singlet (s) | - | 2H |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Interpretation:

-

The aromatic region displays two signals. The proton at the 4-position (H-4), situated between two bromine atoms, appears as a triplet at δ 7.55 ppm due to coupling with the two equivalent protons at the 2 and 6 positions.

-

The two equivalent protons at the 2 and 6 positions (H-2, H-6) resonate as a doublet at δ 7.42 ppm, coupling with the single proton at the 4-position. The small coupling constant (J = 1.6 Hz) is characteristic of a meta-coupling.

-

The aliphatic region shows a singlet at δ 4.38 ppm, which integrates to two protons. This signal corresponds to the benzylic protons of the bromomethyl group (-CH₂Br). The absence of coupling indicates no adjacent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the 3,5-disubstituted ring, four distinct signals are expected in the aromatic region, in addition to the signal from the benzylic carbon.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 141.1 |

| C-2, C-6 | 133.8 |

| C-4 | 130.1 |

| C-3, C-5 | 123.1 |

| -CH₂Br | 31.5 |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Interpretation:

-

The signal at δ 31.5 ppm is attributed to the aliphatic carbon of the bromomethyl group (-CH₂Br).

-

The four signals in the aromatic region correspond to the benzene ring carbons. The quaternary carbon attached to the bromomethyl group (C-1) is observed at δ 141.1 ppm.

-

The two bromine-substituted carbons (C-3 and C-5) are seen at δ 123.1 ppm.

-

The remaining signals at δ 133.8 ppm and δ 130.1 ppm correspond to the C-2/C-6 and C-4 carbons, respectively.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

-

Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed inside the pipette to ensure sample homogeneity and prevent issues with the spectrometer's magnetic field shimming.

¹H NMR Spectroscopy Protocol

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, which is indicated by a narrow and symmetrical solvent peak.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically set to a range of 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay might be necessary.

-

Number of Scans (ns): 8-16 scans are generally sufficient for a sample at this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to achieve pure absorption lineshapes.

-

Apply a baseline correction to ensure accurate integration.

-

Integrate the signals to determine the relative ratios of the protons.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: The same sample prepared for ¹H NMR can be used. Ensure the spectrometer is locked and shimmed as described for the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in singlets for each carbon.

-

Spectral Width: Typically set from 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Note that quaternary carbons often have longer relaxation times, and a longer delay may be required for accurate integration in quantitative experiments.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

-

Visualization

The following diagram illustrates the structure of this compound with labeled atoms corresponding to the NMR data.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

References

In-Depth Technical Guide: Mass Spectrometry of 3,5-Dibromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and fragmentation analysis of 3,5-Dibromobenzyl bromide (C7H5Br3). The information contained herein is intended to support researchers and professionals in drug development and organic synthesis in the identification and characterization of this compound.

Compound Information

-

Compound Name: this compound

-

Physical Form: Crystals or powder[3]

Mass Spectrometry Data

The following table summarizes the key mass spectrometry data obtained for this compound using the electron ionization (EI) method. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) results in distinctive clusters of peaks for bromine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Notes |

| 326 / 328 / 330 / 332 | ~15 | [C7H5Br3]+• | Molecular ion (M+•) peak cluster, showing the isotopic pattern for three bromine atoms. |

| 247 / 249 / 251 | 100 | [C7H5Br2]+ | Base peak. Loss of a bromine radical from the benzyl position. |

| 168 / 170 | ~40 | [C7H5Br]+• | Loss of a second bromine atom. |

| 89 | ~60 | [C7H5]+ | Loss of all three bromine atoms, resulting in a benzyne or tropylium-like ion. |

Data is interpreted from the NIST WebBook electron ionization mass spectrum of Benzene, 1,3-dibromo-5-(bromomethyl)-.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The mass spectrum of this compound was obtained using a standard electron ionization (EI) mass spectrometer.

1. Sample Preparation: A small quantity of crystalline this compound is introduced into the instrument, typically via a direct insertion probe.

2. Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).[5]

3. Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions and neutral radicals.[5]

4. Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

5. Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed EI-MS fragmentation of this compound.

References

- 1. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]

- 2. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]

- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,5-Dibromobenzyl Bromide

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,5-Dibromobenzyl bromide, a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Introduction

This compound (C₇H₅Br₃) is an aromatic halogenated compound with a molecular weight of 328.83 g/mol . Its structure, featuring a benzene ring substituted with two bromine atoms and a bromomethyl group, gives rise to a characteristic infrared spectrum. IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their vibrational modes. This guide delves into the key spectral features of this compound, providing a basis for its identification and characterization.

Spectral Data and Interpretation

The infrared spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. The gas-phase IR spectrum obtained from the National Institute of Standards and Technology (NIST) database serves as the primary reference for this analysis.[1] The major absorption peaks, their corresponding vibrational modes, and intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3090 | Weak | Aromatic C-H stretch |

| ~1570 | Medium | Aromatic C=C ring stretch |

| ~1545 | Strong | Aromatic C=C ring stretch |

| ~1410 | Medium | CH₂ scissoring |

| ~1210 | Strong | CH₂ wag |

| ~870 | Strong | C-H out-of-plane bend (isolated H) |

| ~740 | Strong | C-H out-of-plane bend |

| ~670 | Medium | C-Br stretch (aromatic) |

| ~560 | Medium | C-Br stretch (alkyl) |

Interpretation of Key Spectral Features:

-

Aromatic C-H Stretching: The weak absorption band observed around 3090 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[2]

-

Aromatic C=C Ring Stretching: The strong absorptions at approximately 1570 cm⁻¹ and 1545 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.[2] The presence of multiple bands in this region is typical for substituted benzenes.

-

CH₂ Vibrations: The medium-intensity band around 1410 cm⁻¹ corresponds to the scissoring vibration of the methylene (-CH₂-) group in the bromomethyl substituent. The strong band at approximately 1210 cm⁻¹ is attributed to the wagging vibration of this same CH₂ group.

-

C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region, particularly around 870 cm⁻¹ and 740 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can often provide information about the substitution pattern on the benzene ring.[2][3][4][5]

-

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower wavenumbers. The band around 670 cm⁻¹ is likely due to the C-Br stretching of the bromine atoms attached to the aromatic ring, while the absorption around 560 cm⁻¹ can be assigned to the C-Br stretch of the bromomethyl group.

Experimental Protocol for Infrared Spectroscopy

The following protocol details the procedure for obtaining a high-quality infrared spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for solid samples as KBr is transparent in the mid-IR range.[6][7]

Materials and Equipment:

-

This compound (solid sample)

-

Infrared (IR) grade Potassium Bromide (KBr), finely ground and dried

-

Agate mortar and pestle

-

Pellet press with die set

-

Fourier Transform Infrared (FTIR) spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.[6] The exact ratio should be adjusted to produce a pellet with good transparency and absorption bands that are not saturated.

-

Transfer the sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer the powdered mixture into the die of the pellet press.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Assemble the pellet press according to the manufacturer's instructions.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[6] A clear pellet indicates good sample preparation.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Post-Measurement:

-

Remove the KBr pellet from the spectrometer.

-

Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., acetone) and ensure they are completely dry before the next use.

-

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the experimental and analytical process of obtaining and interpreting the IR spectrum of this compound.

Caption: Workflow for IR analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the infrared spectrum of this compound. The presented data, interpretation, and experimental protocol offer a valuable resource for researchers and scientists working with this compound. The characteristic absorption bands identified can be used for routine identification, quality control, and for monitoring chemical reactions involving this important synthetic intermediate. The provided workflow diagram further clarifies the process of spectral analysis, from sample preparation to final interpretation.

References

- 1. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectrum: Aromatics [quimicaorganica.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide to the Physical Properties and Stability of 3,5-Dibromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromobenzyl bromide (CAS No: 56908-88-4) is a pivotal intermediate in organic synthesis, with extensive applications in the pharmaceutical, agrochemical, and functional materials sectors.[1] Its utility stems from a highly reactive benzyl bromide functional group and two bromine atoms on the aromatic ring, which allow for diverse chemical modifications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance, stability, and handling protocols. All quantitative data is presented in structured tables, and key experimental methodologies are outlined to ensure safe and effective use in a research and development setting.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow or beige-brownish crystalline powder with a pungent odor.[1][2][3][4] Its key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene[3][5][6] |

| Synonyms | alpha,3,5-Tribromotoluene, 1,3-dibromo-5-(bromomethyl)benzene[3][5][6][7] |

| CAS Number | 56908-88-4[3][5][6][8][9] |

| Molecular Formula | C₇H₅Br₃[1][3][5][6][8][9] |

| Molecular Weight | 328.83 g/mol [1][3][5][6][8][9] |

| SMILES | BrCC1=CC(Br)=CC(Br)=C1[3][6] |

| InChIKey | PWTFRUXTAFBWBW-UHFFFAOYSA-N[3][6] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to pale yellow or beige-brownish crystalline powder | [1][2][3][4] |

| Odor | Pungent | [1] |

| Melting Point | 92.0 - 98.0 °C | [2][3] |

| Boiling Point | ~277 °C (estimate) / 316.5 °C at 760 mmHg | [1][4][7] |

| Density | ~2.2 g/cm³ | [4][7] |

| Flash Point | 142.2 ± 18.5 °C | [4] |

| Refractive Index | ~1.637 | [4][7] |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble[1] |

| Organic Solvents | Readily soluble[1] |

| Toluene | Soluble[1][4][7] |

| Xylene | Soluble[1] |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Diethyl ether | Soluble[1] |

| Ethyl acetate | Soluble[1] |

Stability, Reactivity, and Storage

The stability of this compound is a critical consideration for its storage and handling. The compound exhibits sensitivity to several environmental factors and is incompatible with various chemical classes.

Stability Profile

-

Moisture and Air Sensitivity : The compound is sensitive to air and humidity.[1] Hydrolysis can occur upon exposure to water or moist air, liberating acidic hydrogen bromide gas.[10] This acidic gas can, in turn, react with metal surfaces to generate flammable hydrogen gas.[10]

-

Light Sensitivity : It is recommended to store the compound away from light.[1][10]

-

Thermal Stability : While it has a defined boiling point, prolonged heating, especially in a sealed container, can lead to gradual decomposition and a significant build-up of pressure, posing an explosion risk.[11]

Chemical Reactivity

The molecule's reactivity is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions.

-

Nucleophilic Substitution : It readily reacts with nucleophiles such as amines, alcohols, and thiols.[1]

-

Coupling Reactions : The two bromine atoms on the benzene ring are less reactive than the benzylic bromide but can participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to form more complex aromatic structures.[1]

-

Organometallic Formation : It can react with magnesium metal to form a Grignard reagent, a powerful tool in organic synthesis.[1]

-

Elimination Reactions : In the presence of strong bases, elimination reactions may occur.[1]

Incompatibilities

To prevent hazardous reactions and degradation, this compound must be stored separately from:

Recommended Storage

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Storage under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C is also recommended.[7] The storage area should be segregated from incompatible materials and sources of heat or ignition.[1]

Caption: Stability and reactivity pathways of this compound.

Experimental Protocols and Handling

Given the hazardous and sensitive nature of this compound, adherence to strict experimental protocols is mandatory for personnel safety and data integrity. The compound is corrosive and causes severe skin burns and eye damage.[1][4][5]

Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][12] The following PPE is required:

-

Gloves : Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection : Safety goggles and a face shield.

-

Lab Coat : A flame-retardant lab coat.

-

Respiratory Protection : If dust or aerosols are generated, use an appropriate respirator.[4]

General Protocol for Purity Assessment by Gas Chromatography (GC)

Commercial batches of this compound often specify a purity of ≥98.5%, as determined by Gas Chromatography (GC).[2][3] A general protocol to verify this is as follows:

-

Sample Preparation : Due to moisture sensitivity, prepare samples in a dry environment (e.g., under nitrogen or in a glovebox). Accurately weigh a small amount of the compound and dissolve it in a suitable, dry, high-purity solvent (e.g., toluene or dichloromethane) to a known concentration (e.g., 1 mg/mL).

-

Instrumentation : Use a GC system equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable.

-

GC Conditions (Example) :

-

Injector Temperature : 250 °C

-

Detector Temperature : 300 °C

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5-10 minutes.

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

-

Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

Protocol for Melting Point Determination

The melting point is a key indicator of purity.

-

Sample Preparation : Finely grind a small amount of the crystalline powder.

-

Loading : Tightly pack a small amount of the powder into a capillary tube.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point (92-98 °C).

-

Observation : Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range should be narrow for a pure substance.

Caption: Experimental workflow for GC-based purity assay of this compound.

References

- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 2. A12726.03 [thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 56908-88-4 [amp.chemicalbook.com]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. calpaclab.com [calpaclab.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

High-Purity 3,5-Dibromobenzyl Bromide: A Technical Guide for Researchers in Drug Development

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, providing comprehensive information on the procurement, synthesis, and application of high-purity 3,5-Dibromobenzyl bromide. This key chemical intermediate is instrumental in the synthesis of a variety of bioactive molecules, particularly in the development of novel kinase inhibitors for therapeutic applications.

Commercial Availability of High-Purity this compound

A number of reputable chemical suppliers provide this compound, typically at purities of 98% or 99%. These suppliers are crucial for researchers requiring a reliable source of this starting material for their synthetic endeavors. The quality and purity of the starting material are paramount to ensure the success and reproducibility of subsequent reactions. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula |

| Thermo Scientific | ≥98.5% | Gas Chromatography (GC) | 56908-88-4 | C₇H₅Br₃ |

| Lingzhiyue Technology | Industrial Grade | Not specified | 56908-88-4 | C₇H₅Br₃ |

| J & K SCIENTIFIC LTD. | 99% | Not specified | 56908-88-4 | C₇H₅Br₃ |

| Meryer (Shanghai) | 99% | Not specified | 56908-88-4 | C₇H₅Br₃ |

| Alfa Aesar | 99% | Not specified | 56908-88-4 | C₇H₅Br₃ |

Synthesis and Purification of High-Purity this compound

For laboratories that require in-house synthesis or further purification of commercially available this compound, established protocols are available. The synthesis is typically a two-step process, starting with the dibromination of toluene to form 3,5-dibromotoluene, followed by the radical bromination of the methyl group.

Synthesis of 3,5-Dibromotoluene

The precursor, 3,5-dibromotoluene, can be synthesized from p-toluidine through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by bromination.

Experimental Protocol: Synthesis of 3,5-Dibromotoluene from p-Toluidine

Materials:

-

p-Toluidine

-

Bromine

-

Sodium nitrite

-

Hydrobromic acid

-

Copper(I) bromide

-

Diethyl ether

-

Sodium bisulfite solution

-

Sodium hydroxide solution

Procedure:

-

Diazotization: Dissolve p-toluidine in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. An effervescence will be observed as nitrogen gas is evolved.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with diethyl ether.

-

Purification: Wash the ether extract with water, then with a dilute sodium bisulfite solution to remove any excess bromine, followed by a wash with a dilute sodium hydroxide solution to remove acidic impurities, and finally with brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3,5-dibromotoluene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Free Radical Bromination to this compound

The benzylic position of 3,5-dibromotoluene is then brominated using a free radical initiator, typically under photochemical conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dibromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

-

Visible light source (e.g., a tungsten lamp)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Initiation: Irradiate the flask with a visible light lamp to initiate the radical chain reaction. The reaction mixture is heated to reflux.

-

Monitoring: The reaction can be monitored by the disappearance of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is also indicated by the consumption of the dense NBS, which is replaced by the less dense succinimide floating on top of the solvent.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield a high-purity crystalline solid.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

| Analytical Method | Typical Parameters | Purpose |

| Gas Chromatography (GC) | Column: DB-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Injector Temp: 250 °C. Detector (FID) Temp: 280 °C. Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min (hold 5 min). | To determine the purity of the compound and to quantify any volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Gradient of acetonitrile and water. Detector: UV at 254 nm. | To assess the purity and identify any non-volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR in CDCl₃. | To confirm the chemical structure and identify any structural isomers or impurities. |

| Mass Spectrometry (MS) | Electron Ionization (EI) or Electrospray Ionization (ESI). | To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. |

Applications in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable building block in medicinal chemistry due to its bifunctionality. The benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution reactions, while the two bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the construction of complex molecular scaffolds found in many kinase inhibitors.

Role in the Synthesis of Polo-Like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1][2] Its overexpression is observed in many human cancers, making it an attractive target for anticancer drug development.[1][2] Several potent PLK1 inhibitors have been synthesized using 3,5-disubstituted benzyl moieties as key structural components.

Synthetic Application: Synthesis of a PLK1 Inhibitor Precursor

The 3,5-dibromobenzyl group can be introduced into a heterocyclic core, which is a common scaffold for kinase inhibitors. For example, it can be reacted with an amine-containing heterocycle to form a key intermediate.

Reaction Scheme:

The resulting dibrominated compound can then be further functionalized via cross-coupling reactions to introduce additional diversity and optimize the pharmacological properties of the molecule.

Involvement in Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Development

Glycogen Synthase Kinase 3 (GSK-3) is another important serine/threonine kinase implicated in a wide range of cellular processes.[3] Its dysregulation has been linked to several diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[3][4] The development of selective GSK-3 inhibitors is an active area of research, and 3,5-disubstituted benzyl derivatives have been explored as potential scaffolds for these inhibitors.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Simplified PLK1 Signaling Pathway in Mitosis

Caption: Simplified signaling pathway of PLK1 in mitosis and the point of intervention for PLK1 inhibitors.

General Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Dibromobenzyl Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzyl bromide is a versatile trifunctional building block in organic synthesis, prized for its distinct reactivity at two different positions. The benzylic bromide offers a highly reactive site for nucleophilic substitution, while the two bromine atoms on the aromatic ring provide handles for a variety of cross-coupling reactions. This dual reactivity allows for the sequential and controlled construction of complex molecular architectures, making it a valuable reagent in the synthesis of dendrimers, functionalized polymers, and as a key intermediate in the development of pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [1] |

| Molecular Weight | 328.83 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 92.0-98.0 °C | [2] |

| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, ethyl acetate. | [1] |

Applications in Organic Synthesis

The unique structural features of this compound allow for its application in a range of synthetic strategies.

Dendrimer Synthesis

This compound is a key building block in the convergent synthesis of poly(benzyl ether) dendrimers. The benzylic bromide allows for the attachment of dendrons, while the aryl bromides can be used for further functionalization or coupling in later steps. The convergent approach allows for precise control over the dendrimer structure and size.

Caption: Convergent synthesis of poly(benzyl ether) dendrons.

This protocol describes the synthesis of a first-generation dendron using this compound and 3,5-dihydroxybenzyl alcohol.

Materials:

-

This compound (2.0 equiv.)

-

3,5-Dihydroxybenzyl alcohol (1.0 equiv.)

-

Potassium carbonate (K₂CO₃) (4.0 equiv.)

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 3,5-dihydroxybenzyl alcohol and anhydrous acetone. Stir until the solid is dissolved.

-

Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude G1 dendron.

-

Purify the product by column chromatography on silica gel.

Quantitative Data (Illustrative): While specific yields for this exact reaction are not readily available in the cited literature, similar Williamson ether syntheses for dendrimer construction typically report yields in the range of 80-95%.

Williamson Ether Synthesis

The benzylic bromide of this compound readily undergoes nucleophilic substitution with phenoxides and alkoxides to form ethers. This reaction is fundamental in constructing the ether linkages in poly(benzyl ether) dendrimers and for attaching this moiety to other molecules.

Materials:

-

This compound (1.0 equiv.)

-

Phenol or alcohol (1.1 equiv.)

-

Base (e.g., K₂CO₃, NaH) (1.5 equiv.)

-

Solvent (e.g., Acetone, DMF, THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the phenol or alcohol in the chosen solvent.

-

Add the base portion-wise and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound in the same solvent dropwise.

-

Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data for Williamson Ether Synthesis:

| Phenol/Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-butyl-4-hydroxyphenylcarbamate | K₂CO₃ | Acetone | Reflux | 12 | 40[3] |

| General Alcohols | KOH (solid) | None | Room Temp. | 2.5-20 | High (not specified)[4][5] |

Suzuki-Miyaura Cross-Coupling

The two bromine atoms on the aromatic ring of this compound are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This allows for the formation of C-C bonds and the synthesis of complex biaryl structures. It is important to note that the benzylic bromide can also participate in Suzuki couplings, and selective reaction at the aryl bromides often requires careful control of reaction conditions.

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (2.2 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (0.1-5 mol%)

-

Ligand (if required, e.g., JohnPhos, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv.)

-

Solvent system (e.g., DMF, Toluene/H₂O, THF/H₂O)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Benzylic Bromide):

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | 75[6] |

| 4-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | 52[6] |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | 35[6] |